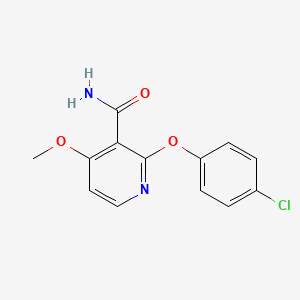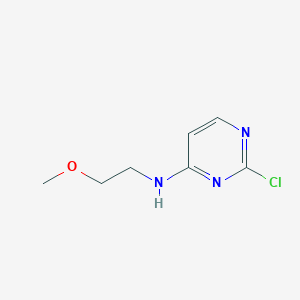
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde, also known as BBNS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBNS is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological research. In
作用机制
The mechanism of action of 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde is based on its ability to undergo a chemical reaction with thiols and other biomolecules. This compound reacts with thiols through a nucleophilic substitution reaction, which leads to the formation of a highly fluorescent product. This reaction can be used to detect the presence of thiols in biological systems. This compound also undergoes a chemical reaction with metal ions, which leads to the formation of a complex that is highly fluorescent.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity and does not exhibit any significant side effects when used in laboratory experiments. It has been shown to be stable under physiological conditions, making it suitable for use in biological systems. This compound has been used to study the redox status of cells, as well as to investigate the activity of enzymes that are involved in redox reactions. Additionally, this compound has been used to monitor the pH of biological systems.
实验室实验的优点和局限性
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has several advantages for use in laboratory experiments. It is highly fluorescent and can be easily detected using fluorescence spectroscopy. This compound is also stable under physiological conditions, making it suitable for use in biological systems. However, there are some limitations to the use of this compound in laboratory experiments. This compound is sensitive to light and can be degraded by exposure to light. Additionally, this compound can react with other biomolecules, which can lead to false positives in experiments.
未来方向
There are several future directions for research on 3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde. One direction is to explore the use of this compound as a fluorescent probe for detecting other biomolecules, such as amino acids and nucleotides. Another direction is to investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Additionally, research can be conducted to optimize the synthesis method of this compound, to improve its purity and yield.
合成方法
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde can be synthesized using a multi-step process, which involves the reaction of 2-mercaptobenzothiazole with 5-nitro-2-chlorobenzaldehyde in the presence of a base to form the intermediate product. The intermediate product is then treated with a coupling agent to form this compound. The purity of this compound can be improved by recrystallization.
科学研究应用
3,4-Bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde has various scientific research applications, including its use as a fluorescent probe for detecting thiols and other biomolecules. It has been used to study the redox status of cells, as well as to investigate the activity of enzymes that are involved in redox reactions. This compound has also been used as a fluorescent sensor for detecting metal ions, such as copper and iron. Additionally, this compound has been used as a fluorescent probe for monitoring the pH of biological systems.
属性
IUPAC Name |
3,4-bis(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O3S4/c25-11-12-9-15(24(26)27)19(31-21-23-14-6-2-4-8-17(14)29-21)18(10-12)30-20-22-13-5-1-3-7-16(13)28-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXWUBDGZYZOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3SC4=NC5=CC=CC=C5S4)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O3S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

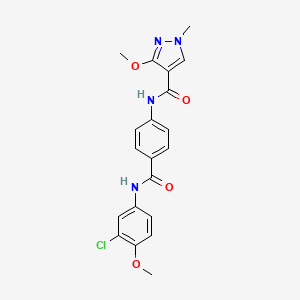
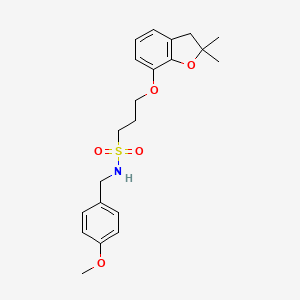
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2859336.png)
![N-[5-bromo-4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2859340.png)
![Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate](/img/structure/B2859342.png)
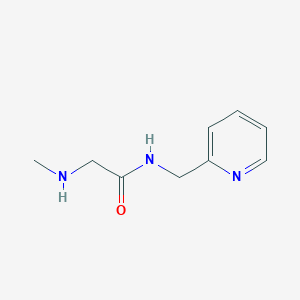
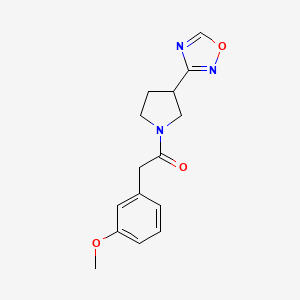
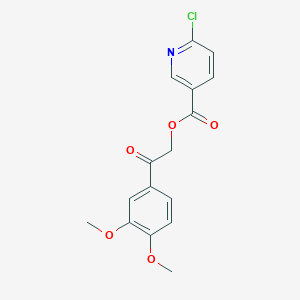
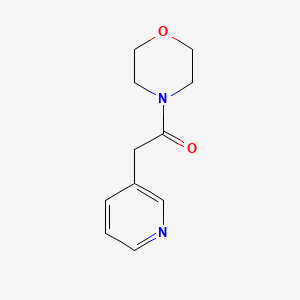
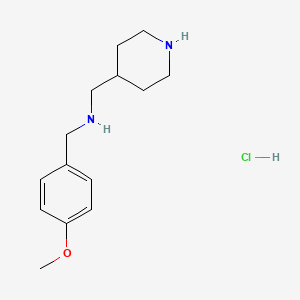
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2859351.png)
